

Commercial Availability and Suppliers of 2-Tetrahydrofuroic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Tetrahydrofuroic Acid

Cat. No.: B147727

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

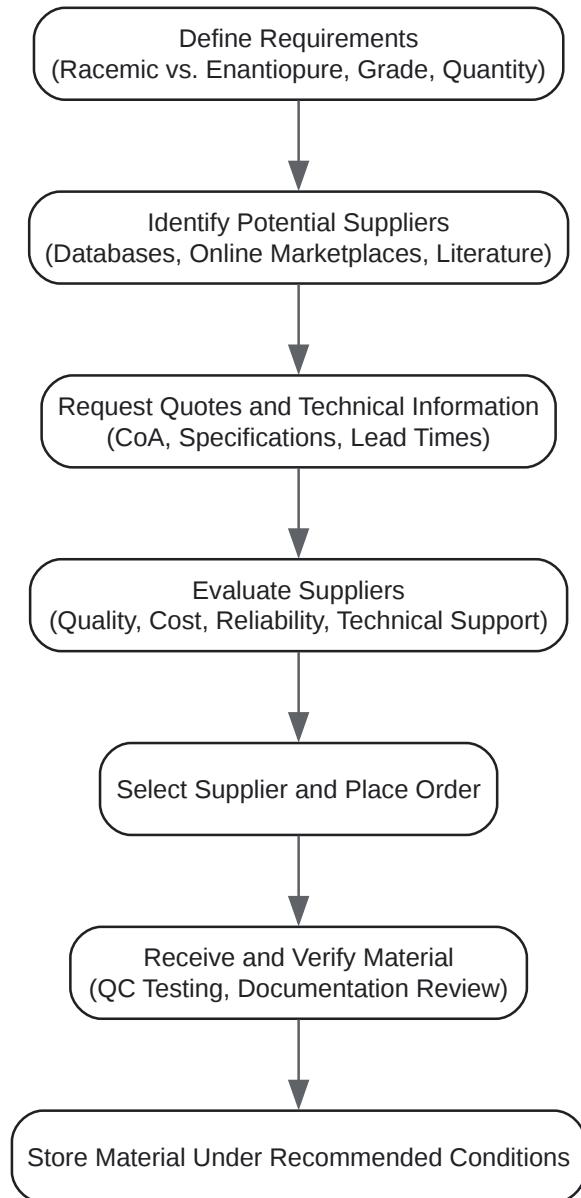
Introduction

2-Tetrahydrofuroic acid (THFA), a heterocyclic carboxylic acid, is a pivotal building block in the synthesis of a variety of active pharmaceutical ingredients (APIs). Its utility spans the development of treatments for benign prostatic hyperplasia, bacterial infections, and viral illnesses. This technical guide provides an in-depth overview of the commercial availability of **2-Tetrahydrofuroic acid**, its suppliers, and key considerations for its procurement and application in research and drug development.

Commercial Landscape and Key Suppliers

2-Tetrahydrofuroic acid is commercially available in its racemic form, as well as its separated (R)- and (S)-enantiomers. The enantiomerically pure forms are particularly crucial in the synthesis of stereospecific pharmaceuticals. A diverse range of chemical suppliers, from large multinational corporations to specialized manufacturers, offer this compound in various grades and quantities.

Key suppliers for **2-Tetrahydrofuroic acid** and its derivatives include:


- Global Distributors: Companies like Sigma-Aldrich (Merck), Thermo Fisher Scientific, and TCI Chemicals offer a wide range of grades suitable for research and development, with detailed specifications and certificates of analysis readily available.

- Manufacturers and Bulk Suppliers: Several manufacturers, particularly in China and India, specialize in the production of **2-Tetrahydrofuroic acid** and its intermediates. These suppliers are often the primary source for bulk quantities required for process development and commercial manufacturing. Notable suppliers on platforms like ChemicalBook and ECHEMI include companies such as Baoji Guokang Healthchem Co., Ltd., Zhuozhou Wenxi Import and Export Co., Ltd., and Simson Pharma Limited.[1][2][3]
- Specialized Chiral Chemistry Suppliers: Companies focusing on chiral technologies and intermediates are excellent sources for the enantiomerically pure (R)-(+)- and (S)-(-)-**2-Tetrahydrofuroic acid**.

Procurement and Sourcing Workflow

The process of sourcing and procuring **2-Tetrahydrofuroic acid** for research and development can be streamlined by following a logical workflow. This ensures the acquisition of the appropriate quality and quantity of the material for the intended application.

Figure 1: Sourcing and Procurement Workflow for 2-Tetrahydrofuroic Acid

[Click to download full resolution via product page](#)

Caption: Figure 1: A generalized workflow for the sourcing and procurement of **2-Tetrahydrofuroic acid**.

Quantitative Data Summary

The following tables summarize key quantitative data for commercially available **2-Tetrahydrofuroic acid**, including typical purity levels, pricing, and physical properties.

Table 1: Typical Commercial Grades and Purity of **2-Tetrahydrofuroic Acid**

Grade	Typical Purity	Common Applications
Research Grade	≥97% - 99%	Laboratory research, synthetic route development
Pharmaceutical Intermediate	≥99%	Process development, scale-up, API synthesis
Custom Synthesis	As per client specification	Specialized applications requiring higher purity or specific impurity profiles

Table 2: Indicative Pricing for **2-Tetrahydrofuroic Acid**

Form	Quantity	Indicative Price (USD)	Supplier Type
Racemic	25 g	\$40 - \$75	Global Distributor[4]
Racemic	1 kg	\$10 - \$100	Manufacturer/Bulk Supplier[1]
(R)-(+)-enantiomer	5 g	~\$175	Global Distributor[5]
(S)-(-)-enantiomer	1 kg	Varies significantly based on supplier	Manufacturer/Bulk Supplier

Note: Prices are indicative and subject to change based on market conditions, purity, and supplier.

Table 3: Key Physicochemical Properties of **2-Tetrahydrofuroic Acid**

Property	Value
CAS Number	16874-33-2 (Racemic)
Molecular Formula	C5H8O3
Molecular Weight	116.12 g/mol
Boiling Point	128-129 °C at 13 mmHg [1]
Density	~1.209 g/mL at 25 °C [1]
Refractive Index	~1.46 at 20 °C [1]
Appearance	Colorless to light yellow liquid [6]

Key Applications in Drug Development and Associated Experimental Protocols

2-Tetrahydrofuroic acid is a critical starting material or intermediate in the synthesis of several marketed drugs.

Synthesis of Alfuzosin

Alfuzosin, a treatment for benign prostatic hyperplasia, is synthesized using **2-Tetrahydrofuroic acid**. The synthesis involves the acylation of a diamine intermediate with 2-tetrahydrofuroyl chloride, which is derived from **2-Tetrahydrofuroic acid**.

Experimental Protocol: Synthesis of Alfuzosin from N1-(4-amino-6,7-dimethoxyquinazolin-2-yl)-N1-methylpropane-1,3-diamine and **2-Tetrahydrofuroic Acid**[\[7\]](#)

- Activation of **2-Tetrahydrofuroic Acid**: A mixture of N,N'-dicyclohexylcarbodiimide (1.2 eq) and **2-Tetrahydrofuroic acid** (1.2 eq) is stirred in methylene chloride at 0-5 °C.
- Amide Coupling: To this mixture, N1-(4-amino-6,7-dimethoxyquinazolin-2-yl)-N1-methylpropane-1,3-diamine (1.0 eq) is added, and stirring is continued at 0-5 °C for 1 hour.
- Work-up: The byproduct, dicyclohexylurea, is removed by filtration. Water is added to the filtrate, and the pH is adjusted to 4.0-4.5. The organic layer is discarded, and the pH of the

aqueous layer is raised to 10-10.5 with aqueous sodium hydroxide.

- Extraction and Isolation: The aqueous layer is extracted with methylene chloride. The organic extract is concentrated, and the resulting oily mass is stirred with acetone to afford Alfuzosin. The product is collected by filtration and dried under vacuum.

Synthesis of Faropenem

The (R)-(+)-enantiomer of **2-Tetrahydrofuroic acid** is a key chiral building block for the synthesis of Faropenem, a β -lactam antibiotic.[\[8\]](#)

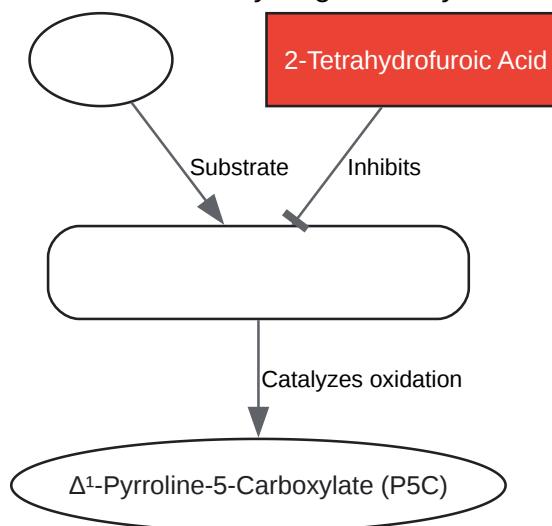
Experimental Protocol: Condensation Step in Faropenem Synthesis[\[5\]](#)

- Reaction Setup: To a solution of (3R, 4R)-3-[(R)-1-tert-butyldimethylsilyloxyethyl]-4-acetoxyazetidin-2-one (4-AA) in anhydrous tetrahydrofuran, sodium sulfite and R-(+)-thio-tetrahydrofuran-2-carboxylic acid triphenylmethyl ester are added.
- Catalysis: A composite Lewis acid catalyst of anhydrous aluminum trichloride and boron trifluoride diethyl etherate is added.
- Reaction Conditions: The mixture is stirred at 40°C to facilitate the condensation reaction, forming a key thioester adduct intermediate.

Synthesis of Baloxavir Marboxil

The influenza antiviral drug, Baloxavir marboxil, utilizes (R)-tetrahydrofuran-2-carboxylic acid in a diastereomeric resolution step to obtain a key chiral intermediate.[\[1\]](#)

Experimental Protocol: Chiral Resolution for a Baloxavir Intermediate[\[1\]](#)


- Diastereomeric Salt Formation: A racemic intermediate is reacted with (R)-tetrahydrofuran-2-carboxylic acid to form diastereomeric salts.
- Precipitation: The diastereomers are precipitated from the reaction mixture.
- Separation and Liberation of Chiral Amine: The desired diastereomer is isolated, and the tetrahydrofuroyl group is removed by treatment with a base such as DBU in ethanol at room temperature.

- Isolation: The desired chiral amine intermediate is then obtained by precipitation.

Biological Activity and Signaling Pathways

2-Tetrahydrofuroic acid is a known inhibitor of proline dehydrogenase (PRODH), a mitochondrial enzyme that catalyzes the first step in proline catabolism.^{[9][10]} The inhibition of PRODH is a target of interest in cancer research, as the proline cycle has been implicated in the metabolic rewiring of cancer cells.^[10]

Figure 2: Inhibition of Proline Dehydrogenase by 2-Tetrahydrofuroic Acid

[Click to download full resolution via product page](#)

Caption: Figure 2: **2-Tetrahydrofuroic acid** as an inhibitor of proline dehydrogenase (PRODH).

Conclusion

2-Tetrahydrofuroic acid, in both its racemic and enantiomerically pure forms, is a readily available and critical intermediate for the pharmaceutical industry. A thorough understanding of the supplier landscape, coupled with a systematic procurement strategy, is essential for researchers and drug development professionals. The detailed experimental protocols and

insights into its biological activity provided in this guide serve as a valuable resource for the effective utilization of this versatile chemical building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Alfuzosin hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. US20090069562A1 - Process for the preparation of alfuzosin - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. lookchem.com [lookchem.com]
- 10. Structure-Affinity Relationships of Reversible Proline Analog Inhibitors Targeting Proline Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Commercial Availability and Suppliers of 2-Tetrahydrofuroic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b147727#commercial-availability-and-suppliers-of-2-tetrahydrofuroic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com